molecular formula C21H15NS B14085367 Benzothiazole, 2-(1,2-diphenylethenyl)- CAS No. 88974-97-4

Benzothiazole, 2-(1,2-diphenylethenyl)-

Cat. No.: B14085367
CAS No.: 88974-97-4
M. Wt: 313.4 g/mol
InChI Key: XKMJBCWDOMPNEG-UHFFFAOYSA-N
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Description

Benzothiazole, 2-(1,2-diphenylethenyl)- is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-(1,2-diphenylethenyl)-benzothiazole, can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions . Another method includes the cyclization of thioamides or the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates with sodium metabisulfite as a catalyst .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-(1,2-diphenylethenyl)-, undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of benzothiazole, 2-(1,2-diphenylethenyl)-, involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and dihydroorotase, leading to antimicrobial effects . In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Properties

CAS No.

88974-97-4

Molecular Formula

C21H15NS

Molecular Weight

313.4 g/mol

IUPAC Name

2-(1,2-diphenylethenyl)-1,3-benzothiazole

InChI

InChI=1S/C21H15NS/c1-3-9-16(10-4-1)15-18(17-11-5-2-6-12-17)21-22-19-13-7-8-14-20(19)23-21/h1-15H

InChI Key

XKMJBCWDOMPNEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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